molecular formula C12H11F3N2OS2 B5529158 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5529158
M. Wt: 320.4 g/mol
InChI Key: NGOGQMUNYAOZTO-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives and modified acetamide groups.

    Substitution: Substituted aromatic or thiazole derivatives.

Scientific Research Applications

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for its bioactive properties.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methylbenzoic acid hydrobromide
  • 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanesulfonic acid phenyl ester

Uniqueness

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2OS2/c13-12(14,15)8-2-1-3-9(6-8)17-10(18)7-20-11-16-4-5-19-11/h1-3,6H,4-5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOGQMUNYAOZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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